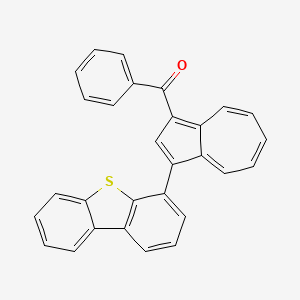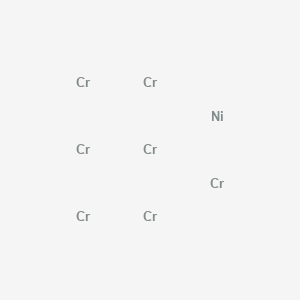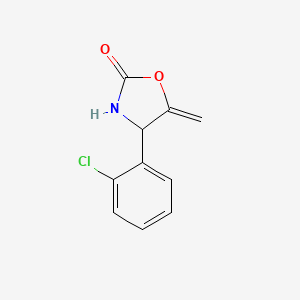
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The 4-(2-chlorophenyl) and 5-methylene substituents add unique chemical properties to the molecule, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- typically involves the reaction of 2-chlorobenzaldehyde with glycine to form an intermediate Schiff base This intermediate is then cyclized to form the oxazolidinone ring The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives with different functional groups, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and methylene groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinone, 4-(2-chlorophenyl)-: Lacks the methylene group at the 5-position.
2-Oxazolidinone, 4-(2-bromophenyl)-5-methylene-: Similar structure but with a bromine atom instead of chlorine.
2-Oxazolidinone, 4-(2-fluorophenyl)-5-methylene-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Oxazolidinone, 4-(2-chlorophenyl)-5-methylene- is unique due to the presence of both the chlorophenyl and methylene groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
918423-09-3 |
|---|---|
Molekularformel |
C10H8ClNO2 |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-5-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6-9(12-10(13)14-6)7-4-2-3-5-8(7)11/h2-5,9H,1H2,(H,12,13) |
InChI-Schlüssel |
JZKQPHQABFIDLN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C(NC(=O)O1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)

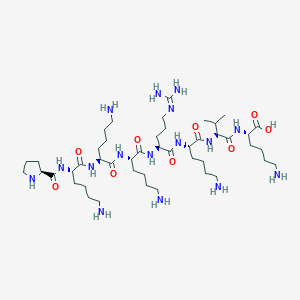
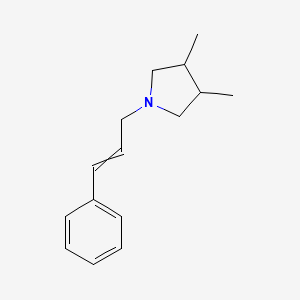
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
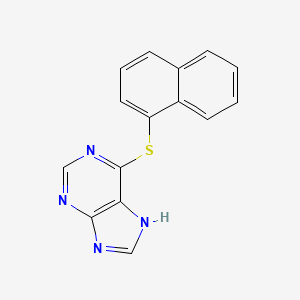

![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)

